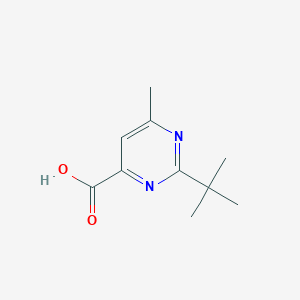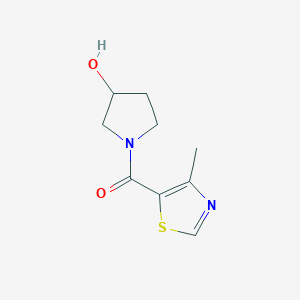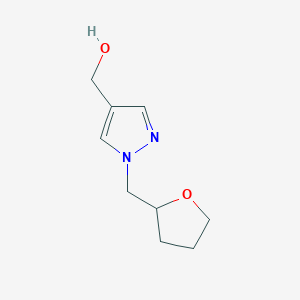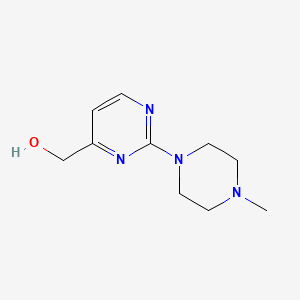
1-Amino-2-(2-methoxyphenyl)propan-2-ol
Vue d'ensemble
Description
“1-Amino-2-(2-methoxyphenyl)propan-2-ol” is an organic compound with the molecular formula C10H15NO . It is also known by other names such as 2-Amino-1-(2-methoxyphenyl)propane, 2-Methoxyamphetamine, 1-(2-Methoxyphenyl)-2-propanamine, Methoxyphenamine, N-Desmethylmethoxyphenamine, NDMP, and Benzeneethanamine .
Molecular Structure Analysis
The molecular structure of “1-Amino-2-(2-methoxyphenyl)propan-2-ol” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Amino-2-(2-methoxyphenyl)propan-2-ol” include a molecular weight of 165.2322 . More specific properties such as melting point, boiling point, solubility, and density were not found in the search results.Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research on 1-Amino-2-(2-methoxyphenyl)propan-2-ol and related compounds focuses primarily on their synthesis and structural analysis, aiming to explore their chemical properties and potential applications in various fields. For instance, Rivera et al. (2022) detailed the synthesis and crystal structure of a related compound, highlighting the significance of crystal packing interactions in determining molecular stability and reactivity Rivera, A., Ríos-Motta, J., & Bolte, M. (2022). Similarly, Groszek et al. (2009) described the synthesis of derivatives with potential adrenolytic activity, underscoring their therapeutic potential in managing blood pressure and arrhythmias Groszek, G., Bednarski, M., Dybała, M., & Filipek, B. (2009).
Pharmacokinetics and Bioavailability Studies
Walczak's (2014) work on LC-MS/MS methods for quantifying aminopropan-2-ol derivatives in rat serum provides critical insights into their pharmacokinetics and bioavailability, essential for drug development and therapeutic application Walczak, M. (2014). These studies are foundational for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.
Antioxidant Activity and Biological Properties
Sulpizio et al. (2016) synthesized and evaluated the antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones, providing a basis for the development of new antioxidants with potential applications in preventing oxidative stress-related diseases Sulpizio, C., Roller, A., Giester, G., & Rompel, A. (2016).
Antimicrobial Agents
Jafarov et al. (2019) explored the antimicrobial efficacy of aminomethoxy derivatives, indicating the potential of these compounds in developing new antiseptics with enhanced efficiency compared to existing medical treatments Jafarov, I., Mammadbayli, E. H., Kochetkov, K., Astanova, A. D., & Maharramova, L. M. (2019).
Corrosion Inhibition
The study by Gao, Liang, and Wang (2007) on the synthesis of tertiary amines and their performance as corrosion inhibitors for carbon steel suggests a novel application of these compounds in protecting industrial materials from corrosion, highlighting their potential in industrial applications Gao, G., Liang, C., & Wang, H. (2007).
Propriétés
IUPAC Name |
1-amino-2-(2-methoxyphenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-10(12,7-11)8-5-3-4-6-9(8)13-2/h3-6,12H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERSBVNXWAIBSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=CC=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201233791 | |
| Record name | α-(Aminomethyl)-2-methoxy-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201233791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-(2-methoxyphenyl)propan-2-ol | |
CAS RN |
933721-49-4 | |
| Record name | α-(Aminomethyl)-2-methoxy-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933721-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(Aminomethyl)-2-methoxy-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201233791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1468464.png)



![2-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468470.png)
![2-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1468471.png)


amine](/img/structure/B1468475.png)
![7-Chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1468476.png)
![1-[6-(Propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B1468477.png)

![methyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1468481.png)
